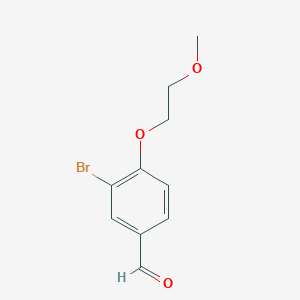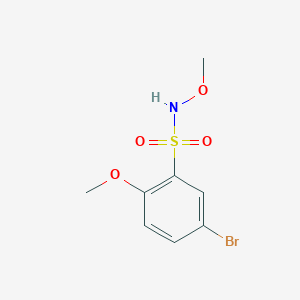![molecular formula C13H15NO2 B1444916 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid CAS No. 1306037-29-5](/img/structure/B1444916.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Overview
Description
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of related compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize these compounds. This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a 2-azabicyclo[2.2.1]heptane group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the synthesis process of related compounds suggests that it could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues, derived from L-serine, illustrates the chemical versatility and potential applications of azabicycloheptane derivatives in creating novel compounds (Hart & Rapoport, 1999).
- An innovative two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, utilizing common chemicals like benzaldehyde and cinnamic acid, highlights the potential of these compounds in drug discovery (Denisenko et al., 2017).
- A study detailing the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, including an epibatidine analogue, emphasizes the diverse synthetic applications of azabicycloheptane compounds (Marco-Contelles et al., 2009).
Potential in Drug Design and Catalysis
- The synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, involving 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, suggests their significance in the creation of novel drug compounds and research into stereoisomerism (Avenoza et al., 2002).
- The preparation of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, with its catalytic potential in aldol reactions, offers insights into the utility of these compounds in organocatalysis and enantioselective synthesis (Armstrong et al., 2009).
Structural and Conformational Studies
- Research on the amide bond planarity in 7-azabicyclo[2.2.1]heptane amides provides valuable information on the structural characteristics of these compounds, crucial for designing more effective molecules (Otani et al., 2003).
- A study on the conformationally restricted nonchiral pipecolic acid analogues, including azabicycloheptane derivatives, contributes to understanding the structural constraints and potential applications of these compounds in various fields (Radchenko et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-Azabicyclo[22A related compound, 2-azabicyclo[221]heptan-4-amine, is noted to be a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Mode of Action
The specific mode of action for 4-(2-Azabicyclo[22It’s worth noting that related compounds with the 2-azabicyclo[221]heptane structure can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The specific biochemical pathways affected by 4-(2-Azabicyclo[22The products of the aforementioned reaction could be further functionalized to build up a library of bridged aza-bicyclic structures , which may have implications for various biochemical pathways.
Result of Action
The specific molecular and cellular effects of 4-(2-Azabicyclo[22The ability to synthesize a variety of bridged aza-bicyclic structures suggests potential versatility in its applications.
Biochemical Analysis
Biochemical Properties
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it may bind to the active sites of enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from binding. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression .
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCWATYQREKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


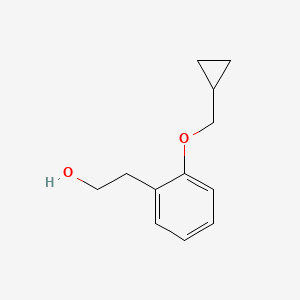
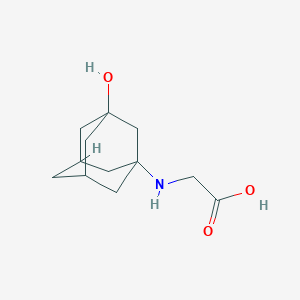
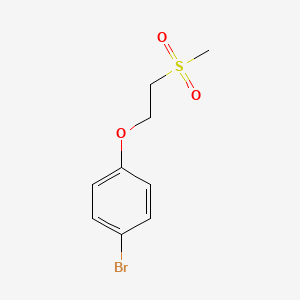
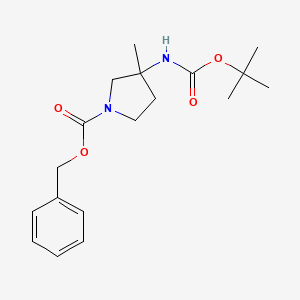
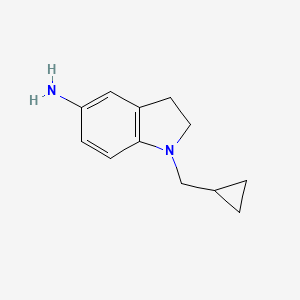

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
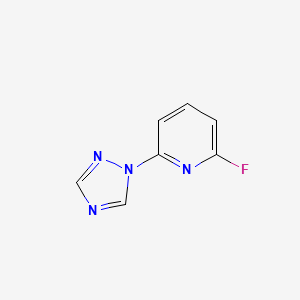

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)


